molecular formula C7H10N2 B14142353 5-Methyl-3-(1-methylethenyl)-1H-pyrazole CAS No. 92304-56-8

5-Methyl-3-(1-methylethenyl)-1H-pyrazole

Cat. No.: B14142353
CAS No.: 92304-56-8
M. Wt: 122.17 g/mol
InChI Key: HZPZRQOPJHSENU-UHFFFAOYSA-N
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Description

5-Methyl-3-(1-methylethenyl)-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by a methyl group at position 5 and a 1-methylethenyl group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(1-methylethenyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine with 3-methyl-2-butanone, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst like acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(1-methylethenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of pyrazole carboxylic acids.

    Reduction: Formation of pyrazole alcohols.

    Substitution: Formation of halogenated pyrazoles.

Scientific Research Applications

5-Methyl-3-(1-methylethenyl)-1H-pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Methyl-3-(1-methylethenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-phenyl-1H-pyrazole
  • 5-Methyl-1H-pyrazole
  • 3,5-Dimethyl-1H-pyrazole

Uniqueness

5-Methyl-3-(1-methylethenyl)-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

92304-56-8

Molecular Formula

C7H10N2

Molecular Weight

122.17 g/mol

IUPAC Name

5-methyl-3-prop-1-en-2-yl-1H-pyrazole

InChI

InChI=1S/C7H10N2/c1-5(2)7-4-6(3)8-9-7/h4H,1H2,2-3H3,(H,8,9)

InChI Key

HZPZRQOPJHSENU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)C(=C)C

Origin of Product

United States

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